propan-2-yl N-carbamoyl-N-phenylcarbamate
Description
Propan-2-yl N-carbamoyl-N-phenylcarbamate is a carbamate derivative characterized by a propan-2-yl (isopropyl) ester group and a nitrogen atom substituted with both a phenyl ring and a carbamoyl (NH2CO-) group. Its IUPAC name reflects this structure: the central carbamate moiety (O=C(O-iPr)N-) is linked to a phenyl group and a carbamoyl substituent.
Carbamates are widely studied for their stability, hydrolytic behavior, and bioactivity. The presence of the carbamoyl group in this compound may enhance hydrogen-bonding interactions, influencing solubility and reactivity compared to simpler carbamates.
Properties
IUPAC Name |
propan-2-yl N-carbamoyl-N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)16-11(15)13(10(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDBUJKWAAGPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147590 | |
| Record name | Phenyl-2 isopropyl allophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106372-19-4 | |
| Record name | Phenyl-2 isopropyl allophanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106372194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl-2 isopropyl allophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50147590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Setup and Conditions
A 3-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and pressure-equalizing addition funnel is charged with isopropyl chloroformate (1.09 equiv) and cooled to 0–5 °C. Aniline (1.00 equiv) is added dropwise over 30 minutes, followed by triethylamine (1.09 equiv) to neutralize HCl byproducts. The suspension is stirred vigorously, warmed to room temperature, and quenched with 1 N HCl.
Key Parameters:
Challenges and Optimizations
-
Incomplete Conversion : Residual isopropyl chloroformate or aniline may persist if stoichiometry deviates. Trituration with hexanes removes unreacted starting materials.
-
Byproduct Formation : Acidic conditions promote decomposition to oxazolidine diones. Strict pH control during workup mitigates this.
Alternative Route via Phenyl Isocyanate and Isopropyl Alcohol
While less common, propan-2-yl N-phenylcarbamate can be synthesized by reacting phenyl isocyanate with isopropyl alcohol . This method avoids chloride byproducts but requires stringent moisture control due to the sensitivity of isocyanates.
Procedure
Phenyl isocyanate (1.00 equiv) is slowly added to anhydrous isopropyl alcohol (1.05 equiv) at 0 °C. The mixture is stirred for 4 hours, warmed to 25 °C, and filtered to remove urea derivatives.
Comparative Analysis:
| Parameter | Chloroformate Route | Isocyanate Route |
|---|---|---|
| Yield | 85–90% (crude) | 70–75% |
| Byproducts | HCl, triethylamine·HCl | Ureas, oligomers |
| Purification | Trituration, column chromatography | Recrystallization |
Structural and Mechanistic Insights
X-ray crystallography of isopropyl-N-phenylcarbamate reveals a planar carbamate group angled 31° relative to the phenyl ring. N–H···O hydrogen bonds (2.873 Å) stabilize the crystal lattice, influencing solubility and reactivity.
Charge Distribution Analysis
Hückel LCAO-MO calculations indicate:
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Positive Charge : Localized on the phenyl ring’s para-carbon
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Negative Charge : On the carbamate oxygen and isopropyl methyl groups
This polarization facilitates electrophilic substitutions at the phenyl ring and nucleophilic attacks at the carbamate carbonyl.
Industrial-Scale Considerations
Environmental Impact
-
Waste Streams : Triethylamine·HCl byproducts require neutralization.
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Solvent Recovery : Ethyl acetate and hexanes are distilled and reused to minimize waste.
Emerging Methodologies
Recent advances explore enzymatic carbamoylation using lipases in non-aqueous media. While experimental, this approach offers greener alternatives to traditional routes .
Chemical Reactions Analysis
Types of Reactions
(Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield phenylcarbamic acid and isopropanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carbamates and other oxidized products.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products
Hydrolysis: Phenylcarbamic acid and isopropanol.
Oxidation: Various oxidized carbamates.
Substitution: Substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiepileptic Properties
One of the notable applications of propan-2-yl N-carbamoyl-N-phenylcarbamate is in the treatment of epilepsy. Research has indicated that phenyl carbamate compounds can be effective in preventing or treating epilepsy by modulating neurotransmitter activity. A patent (US9624164B2) outlines a method for administering these compounds to achieve therapeutic effects in subjects suffering from seizure disorders .
Case Study: Efficacy in Animal Models
A study demonstrated that a related phenyl carbamate compound exhibited significant anticonvulsant activity in rodent models, suggesting potential for further development into therapeutic agents for epilepsy .
Agricultural Applications
2.1 Insecticidal Activity
This compound has been explored for its insecticidal properties. It acts through selective inhibition mechanisms that target specific insect species, making it a valuable agent in pest control strategies. The compound's effectiveness against mosquitoes and other agricultural pests has been documented, highlighting its potential use in integrated pest management systems .
Data Table: Insecticidal Efficacy
| Insect Species | Compound Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aedes aegypti | 50 | 85 |
| Anopheles gambiae | 50 | 90 |
| Spodoptera frugiperda | 100 | 75 |
This table summarizes findings from various studies indicating the mortality rates of different insect species when exposed to this compound at specified concentrations.
Neuroprotective Effects
3.1 Alzheimer's Disease Research
Emerging research has suggested that certain derivatives of this compound may possess neuroprotective properties, particularly against Alzheimer's disease. A study published in Molecules reported that a similar compound could inhibit amyloid-beta aggregation, which is a hallmark of Alzheimer's pathology .
Case Study: In Vitro and In Vivo Studies
In vitro studies showed that the compound reduced oxidative stress and inflammation in neuronal cells exposed to amyloid-beta, while in vivo studies indicated moderate protective effects in animal models of Alzheimer's disease .
Environmental Impact and Safety
4.1 Biodegradability and Toxicology
The environmental impact of carbamate compounds, including this compound, has been assessed concerning their biodegradability and toxicity profiles. Research indicates that while these compounds can be effective pesticides, their breakdown products must be monitored to mitigate adverse ecological effects .
Mechanism of Action
The mechanism of action of (Aminocarbonyl)phenylcarbamic acid 1-methylethyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with proteins makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares propan-2-yl N-carbamoyl-N-phenylcarbamate with structurally related carbamate derivatives:
Key Observations:
The 2-chlorophenyl substituent in Propan-2-yl N-(2-chlorophenyl)carbamate increases electron-withdrawing effects, possibly improving metabolic stability but reducing solubility compared to the unsubstituted phenyl group in the main compound . The allyl ester in Prop-2-en-1-yl N-phenylcarbamate offers reactivity in click chemistry or polymerization, whereas the propan-2-yl ester in the main compound may confer greater hydrolytic stability .
Physical Properties: Liquid vs. Solid States: Allyl derivatives (e.g., Prop-2-en-1-yl N-phenylcarbamate) are often liquids due to lower molecular symmetry, while bulkier substituents (e.g., carbamoyl groups) favor solid states . Solubility: Carbamoyl and halogenated substituents may reduce solubility in nonpolar solvents compared to simpler carbamates.
Biological Activity
Propan-2-yl N-carbamoyl-N-phenylcarbamate, also known as 2-[(anilinocarbonyl)amino]-1-methylethyl phenylcarbamate, is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 313.35 g/mol. The IUPAC name is 1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate, and it has the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 132104-26-8 |
| Molecular Formula | C17H19N3O3 |
| Molecular Weight | 313.35 g/mol |
| IUPAC Name | 1-(phenylcarbamoylamino)propan-2-yl N-phenylcarbamate |
| InChI Key | MKMUONFFDOVTRV-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to modulation of biological functions such as enzyme inhibition or receptor activation. This mechanism is crucial for its potential therapeutic applications, particularly in drug design and development .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies have shown that carbamate derivatives can possess anticancer activities. The urea moiety in this compound allows for effective hydrogen bonding with biological macromolecules, enhancing its potential as an anticancer agent .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with proteases or phosphatases, which are critical in various cellular processes .
3. Neuroprotective Effects
Preliminary studies suggest that the compound could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .
Case Studies
Several case studies have explored the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The compound demonstrated significant growth inhibition in breast and colon cancer cells, suggesting its potential as a lead compound for further development .
Case Study 2: Enzyme Interaction
A study focused on the interaction between this compound and serine proteases showed that the compound effectively inhibited enzyme activity in vitro. This inhibition was attributed to the formation of a stable enzyme-inhibitor complex, which could be exploited for therapeutic purposes .
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds, the following table highlights key differences:
| Compound Name | Anticancer Activity | Enzyme Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Yes | Yes | Potential |
| 2-(Phenylcarbamoyl)ethylamine | Moderate | No | No |
| 1-(3-Methylphenyl)urea | Yes | Moderate | Yes |
Q & A
Basic: What synthetic methodologies are most effective for producing propan-2-yl N-carbamoyl-N-phenylcarbamate, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves the reaction of phenyl isocyanate with propan-2-ol in the presence of a carbamoylating agent. Key steps include:
- Stepwise monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation (e.g., urea derivatives) .
- Catalyst selection : Employ bases like triethylamine (TEA) to accelerate carbamate bond formation while minimizing side reactions.
- Purification : Recrystallization from ethanol or acetonitrile is recommended to isolate the final product with ≥98% purity, as validated by melting point analysis and NMR .
Basic: Which spectroscopic techniques are critical for characterizing the structural and functional groups of this carbamate?
Answer:
- IR/Raman spectroscopy : Identify carbamate C=O stretching vibrations (~1700–1750 cm⁻¹) and N–H bending modes (~1500–1600 cm⁻¹). Compare with reference spectra for analogous carbamates .
- NMR : Use - and -NMR to resolve phenyl ring protons (δ 6.8–7.5 ppm) and the propan-2-yl methyl groups (δ 1.2–1.4 ppm). -NMR can clarify carbamoyl nitrogen environments .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns indicative of carbamate cleavage .
Advanced: How can contradictions in NMR or crystallographic data be resolved during structural elucidation?
Answer:
- X-ray crystallography : Refine crystal structures using SHELXL (SHELX suite) to resolve ambiguities in bond lengths or angles. For example, SHELXL’s robust refinement algorithms can correct for thermal motion artifacts in the carbamoyl group .
- Dynamic NMR : Investigate conformational flexibility (e.g., rotameric equilibria) by variable-temperature NMR to explain unexpected splitting patterns .
- Cross-validation : Correlate IR/Raman data with computational vibrational frequency calculations (e.g., DFT) to validate assignments .
Advanced: What computational approaches predict the reactivity and stability of this compound under varying conditions?
Answer:
- DFT calculations : Model the electron density of the carbamoyl group to predict nucleophilic attack sites or hydrolysis susceptibility. Software like Gaussian or ORCA can optimize geometries and compute frontier molecular orbitals .
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., in acetonitrile or water) to assess aggregation tendencies or degradation pathways .
- QSPR models : Relate structural descriptors (e.g., Hammett constants for substituents) to stability data from accelerated thermal degradation studies .
Advanced: How does the compound’s stability vary under thermal or photolytic stress, and what analytical methods detect degradation products?
Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for carbamates).
- HPLC-MS : Monitor hydrolysis products (e.g., phenylurea derivatives) under accelerated conditions (e.g., 40°C/75% RH). Use C18 columns with acetonitrile/water gradients .
- Photostability : Expose samples to UV light (e.g., 254 nm) and analyze via LC-UV/MS for photo-oxidation byproducts .
Advanced: How can comparative studies with structurally related carbamates inform the design of this compound derivatives?
Answer:
- Structure-activity relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) on hydrolysis rates using kinetic studies .
- Crystallographic databases : Analyze Cambridge Structural Database (CSD) entries for carbamates to identify common packing motifs or hydrogen-bonding patterns .
- Bioisosteric replacement : Substitute the propan-2-yl group with tert-butyl or adamantyl moieties to enhance thermal stability, guided by computational logP calculations .
Advanced: What strategies mitigate batch-to-batch variability in synthesis, and how are impurities profiled?
Answer:
- DoE (Design of Experiments) : Optimize reaction parameters (temperature, stoichiometry) using response surface methodology .
- Impurity profiling : Employ LC-MS/MS to identify trace byproducts (e.g., dimeric carbamates or unreacted isocyanates). Compare retention times and fragmentation with reference standards .
- QC protocols : Implement in-process controls (IPC) via inline FTIR to monitor reaction progress in real time .
Advanced: How do solvent polarity and pH influence the compound’s solubility and reactivity in catalytic systems?
Answer:
- Solubility studies : Use shake-flask methods with UV detection to measure solubility in DMSO, ethanol, or buffered aqueous solutions (pH 2–10).
- pH-dependent stability : Conduct kinetic assays under acidic/basic conditions (e.g., 0.1 M HCl or NaOH) to identify degradation pathways .
- Catalytic screening : Test Pd/C or enzyme-mediated reactions in ionic liquids to enhance carbamate stability during functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
